

Protocols for the Laboratory Synthesis of Bentranyl Derivatives

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Compound of Interest

Compound Name: *Bentranyl*

Cat. No.: *B1668014*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of **Bentranyl** (N-benzoyl-N-phenyl-2-aminobenzoic acid) and its derivatives. The methodologies outlined are based on established chemical reactions and offer routes to obtaining these compounds for research and development purposes.

Introduction

Bentranyl and its derivatives are N-substituted 2-aminobenzoic acid compounds that have garnered interest for their potential applications in agrochemicals and medicine. **Bentranyl** itself has been investigated as a post-emergent herbicide for the control of annual weeds in various crops.[1][2] Furthermore, derivatives of **Bentranyl** have shown promise as selective inhibitors of Cytochrome P450 enzymes, particularly CYP1B1, which is a target of interest in cancer therapy due to its overexpression in many tumor types.[1][3] The synthesis of these compounds in the laboratory is crucial for further investigation into their biological activities and potential applications.

Synthetic Methodologies

The synthesis of **Bentranyl** and its derivatives can be approached through a multi-step process, primarily involving the formation of the N-phenylanthranilic acid scaffold followed by N-benzoylation.

Protocol 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

The Ullmann condensation is a classic and effective method for the formation of carbon-nitrogen bonds, making it suitable for the synthesis of N-phenylanthranilic acid from an o-halobenzoic acid and an aniline.^[4]

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-chlorobenzoic acid (1 equivalent), aniline (2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper powder or copper(I) iodide.
- **Solvent Addition:** Add a suitable high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
- **Reaction:** Heat the reaction mixture to reflux (typically 130-150 °C) and maintain for several hours (4-24 hours), monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water and acidify with dilute hydrochloric acid (HCl) to a pH of 3-4 to precipitate the product.
- **Isolation and Purification:** Filter the crude N-phenylanthranilic acid, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol or a mixture of ethanol and water.

Ultrasound-Assisted Variation:

To accelerate the reaction, ultrasound irradiation can be employed. A mixture of o-chlorobenzoic acid, aniline, potassium carbonate, and copper powder in water can be subjected to ultrasonic irradiation for a significantly shorter reaction time (e.g., 20 minutes) to achieve high yields.^[5]

Protocol 2: Synthesis of Bentranyl (N-Benzoyl-N-phenyl-2-aminobenzoic Acid) via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the N-acylation of amines using an acyl chloride in the presence of a base.^{[6][7][8]} This protocol describes the N-benzoylation of N-phenylanthranilic acid to yield **Bentranyl**.

Experimental Protocol:

- **Dissolution:** In a flask, dissolve N-phenylanthranilic acid (1 equivalent) in an aqueous solution of sodium hydroxide (10%).
- **Addition of Benzoyl Chloride:** Cool the solution in an ice bath. While stirring vigorously, slowly add benzoyl chloride (1.1 equivalents) dropwise. A white precipitate of the product should form.
- **Reaction:** Continue stirring for 15-30 minutes after the addition is complete. Ensure the reaction mixture remains alkaline.
- **Isolation:** Filter the precipitated **Bentranyl** and wash thoroughly with cold water to remove any unreacted starting materials and sodium benzoate.
- **Purification:** The crude product can be recrystallized from a suitable solvent such as ethanol to obtain pure **Bentranyl**.

Protocol 3: One-Pot Synthesis of Bentranyl Derivatives

A more direct route to **Bentranyl** involves the reaction of 2-iodobenzoic acid with benzonitrile in the presence of a base.^[2]

Experimental Protocol:

- **Reaction Mixture:** In a reaction vessel, combine 2-iodobenzoic acid (1 equivalent) and benzonitrile (1 equivalent).
- **Catalyst/Base:** Add a suitable base, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), which can also act as the solvent (neat conditions).

- Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.
- Work-up: Upon completion, add water to the reaction mixture and extract the product with an organic solvent like ether.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, evaporate the solvent, and purify the crude product by column chromatography to yield **Bentranil**.

Data Presentation

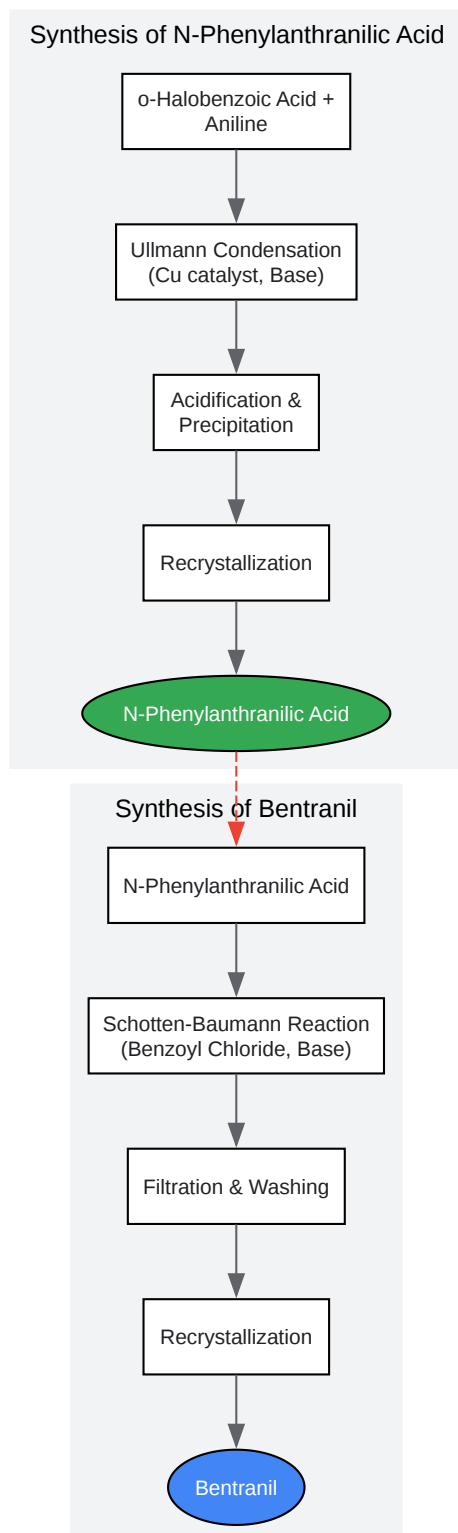
The following table summarizes the quantitative data from various synthetic protocols for **Bentranil** and its precursors.

Product	Starting Materials	Reaction Type	Catalyst/Reagent	Solvent	Reaction Time	Temperature	Yield (%)	Reference
N-Phenylanthranilic Acid	o-Chlorobenzoic Acid, Aniline	Ullmann Condensation	Copper Powder	Water	20 min (Ultrasonund)	-	81	[5]
N-Phenylanthranilic Acid	2-Bromobenzonitrile, Aniline	Nucleophilic Aromatic Substitution	NaOH, K ₂ CO ₃	DMSO	2.5 h (reflux)	Reflux	91	[4]
Bentranil	2-Iodobenzoic Acid, Benzotriazole	One-Pot Synthesis	[bmlm] OH	Neat	3 h	Room Temp.	87	[2]
N-Benzoyl Amino Acids	Amino Acid, Benzoyl Chloride	Schotten-Baumann	NaOH	Water	15-30 min	0-5 °C	80-95	[6]

Visualization of Methodologies and Pathways

Experimental Workflow for Bentranil Synthesis

General Workflow for Bentranyl Synthesis



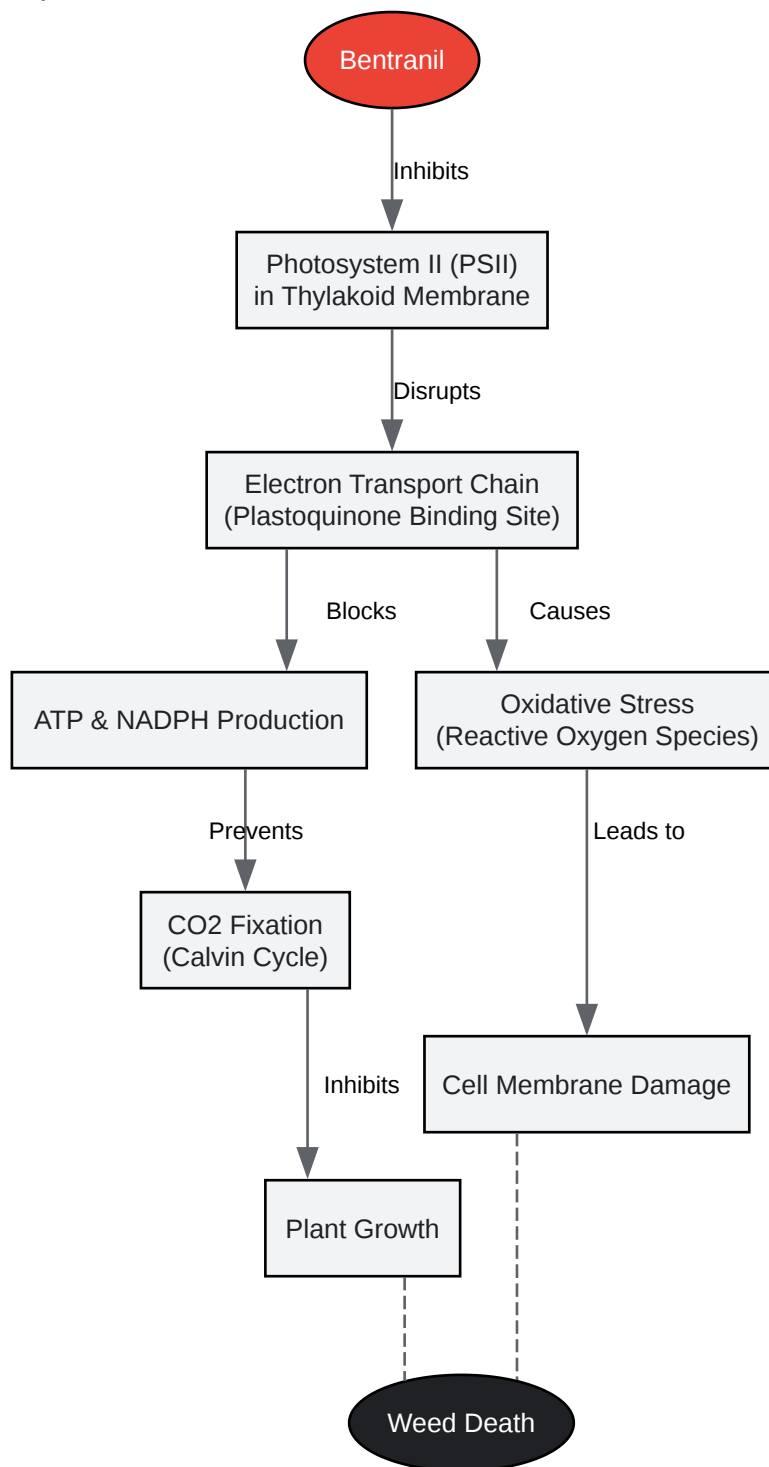
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Caption: A general two-step workflow for the synthesis of **Bentranyl**.

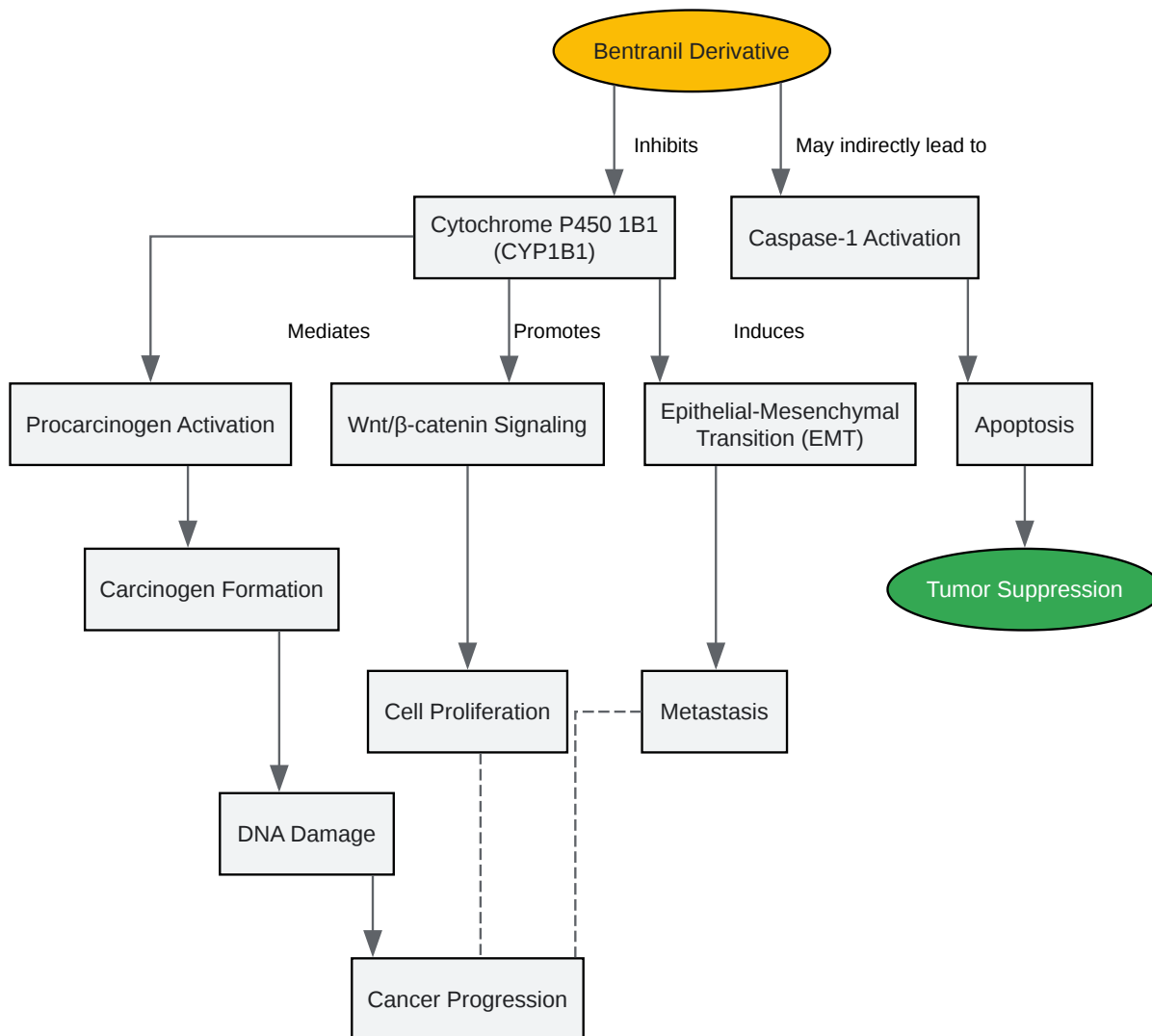
Proposed Herbicidal Mechanism of Action of Bentranil

Bentranil is known to be a post-emergent herbicide.^[1] While its precise molecular target is not definitively established in the provided literature, many herbicides with this mode of action function by inhibiting photosynthesis. A common mechanism is the disruption of Photosystem II (PSII).^{[9][10]}

Proposed Herbicidal Action of Bentranil via PSII Inhibition



Anticancer Action of Bentranil Derivatives via CYP1B1 Inhibition

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